

natural occurrence and environmental fate of 2,3-Dinitrotoluene

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Compound of Interest

Compound Name: 2,3-Dinitrotoluene

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An In-depth Technical Guide on the Natural Occurrence and Environmental Fate of 2,3-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dinitrotoluene (2,3-DNT) is a synthetic nitroaromatic compound that does not occur naturally in the environment.^[1] Its presence in soil, water, and air is a direct result of anthropogenic activities, primarily from its role as a minor isomer in technical grade dinitrotoluene (Tg-DNT) mixtures used in the production of toluene diisocyanate (TDI) for polyurethane foams and in the manufacturing of explosives like 2,4,6-trinitrotoluene (TNT).^[1]^[2]^[3] This guide provides a comprehensive overview of the environmental distribution of 2,3-DNT, detailing its sources, environmental concentrations, and ultimate fate.

The environmental fate of 2,3-DNT is governed by several processes. It exhibits low to moderate mobility in soil and can leach into groundwater.^[2]^[4]^[5] Volatilization is not a significant transport mechanism.^[4] While data on 2,3-DNT is limited, the degradation of dinitrotoluenes generally proceeds through biodegradation and photodegradation.^[4]^[6] Biodegradation can occur under both aerobic and anaerobic conditions, though 2,3-DNT appears more recalcitrant than its more common 2,4- and 2,6-isomers.^[4]^[6] Photodegradation in surface waters and on soil is a notable degradation pathway.^[2]^[4] Due to its low octanol-water partition coefficient, 2,3-DNT is not expected to significantly bioaccumulate in fauna but can be taken up by plants.^[3]^[5] This document synthesizes quantitative data, details

experimental protocols for its analysis, and visualizes key environmental pathways to serve as a technical resource for the scientific community.

Introduction to 2,3-Dinitrotoluene

2,3-Dinitrotoluene (2,3-DNT) is one of six isomers of dinitrotoluene, characterized by a toluene molecule substituted with two nitro groups at the 2 and 3 positions of the aromatic ring. It is a yellow crystalline solid or oily liquid.[1][4] While 2,4-DNT and 2,6-DNT are the most prevalent and studied isomers due to their industrial importance, 2,3-DNT is a consistent, though minor, component of technical-grade DNT mixtures.[3] Its environmental presence, toxicity, and persistence make it a compound of concern, necessitating a thorough understanding of its behavior in the environment.

Table 1: Physical and Chemical Properties of **2,3-Dinitrotoluene**

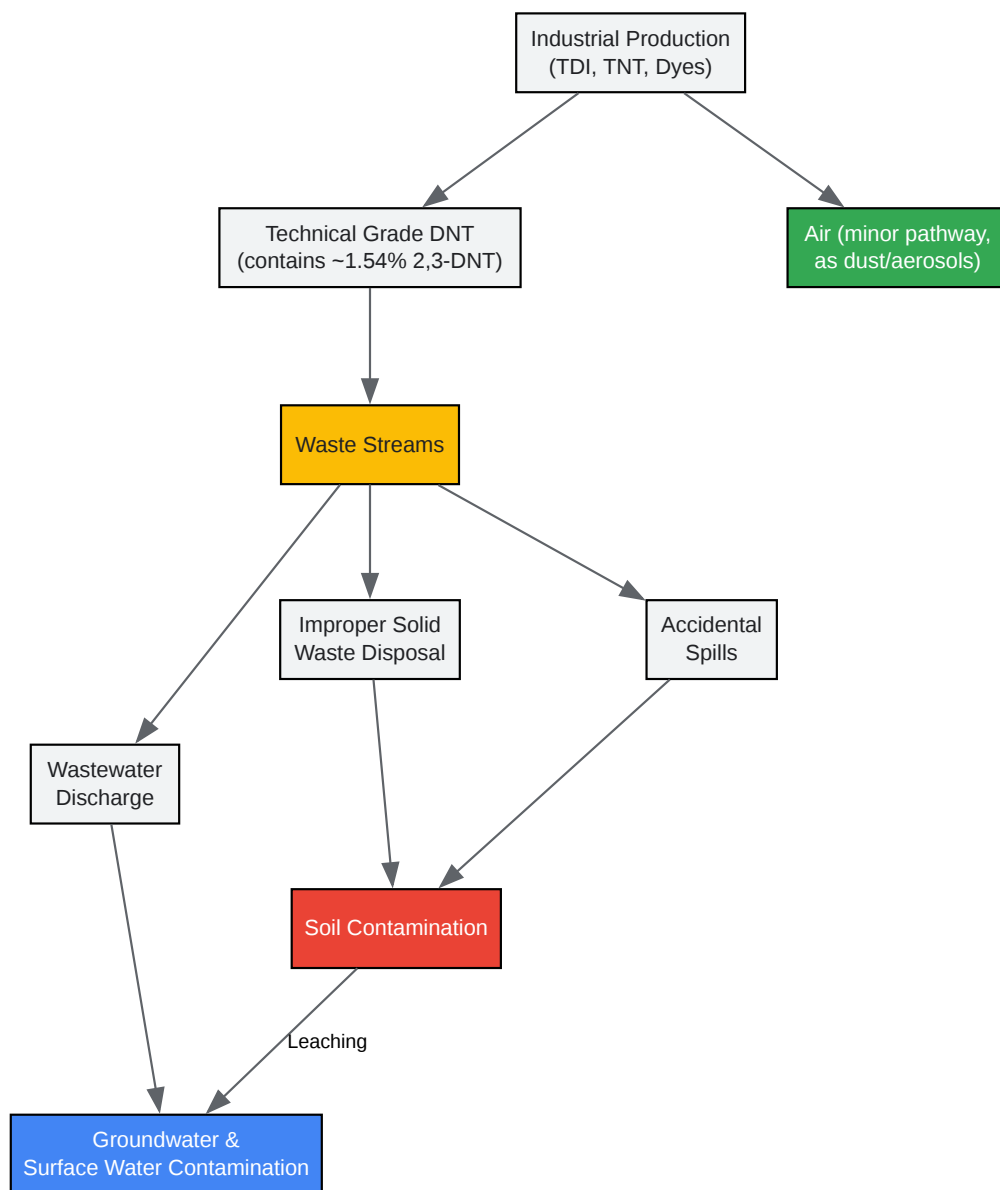
Property	Value	Reference
Chemical Formula	C ₇ H ₆ N ₂ O ₄	[1]
Molecular Weight	182.13 g/mol	[4]
Appearance	Yellow crystalline solid or oily liquid	[1][4]
Melting Point	61-63 °C	[4]
Vapor Pressure	1.6 x 10 ⁻⁴ mm Hg at 25 °C	[4]
Henry's Law Constant	9.3 x 10 ⁻⁸ atm-m ³ /mole	[4]
Water Solubility	170 mg/L at 25 °C	[5]
Log K _{oc}	2.57 - 2.77 (estimated)	[4]
Log K _{ow}	1.98 - 2.18	[5]

Natural Occurrence and Anthropogenic Sources

2,3-Dinitrotoluene is not found naturally in the environment.[2][3][7][8][9] Its release is exclusively linked to industrial activities. The primary source is its presence as an impurity in the production of mixed DNT isomers, which are crucial intermediates for manufacturing

toluene diisocyanates (for polyurethanes) and explosives such as TNT.^{[1][2]} Technical grade DNT contains approximately 1.54% 2,3-DNT.^[3] Consequently, environmental contamination is typically found in the vicinity of manufacturing plants, military munitions sites, and hazardous waste locations.^{[2][3][10]}

Contamination occurs through various waste streams, including wastewater discharges, improper disposal of manufacturing byproducts, and leaching from contaminated soils at production and military sites.^{[3][4]} While DNTs have been detected in soil, surface water, and groundwater, they are rarely found in ambient air due to their low vapor pressure.^{[2][11]}



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Sources and Environmental Release Pathways of 2,3-DNT.

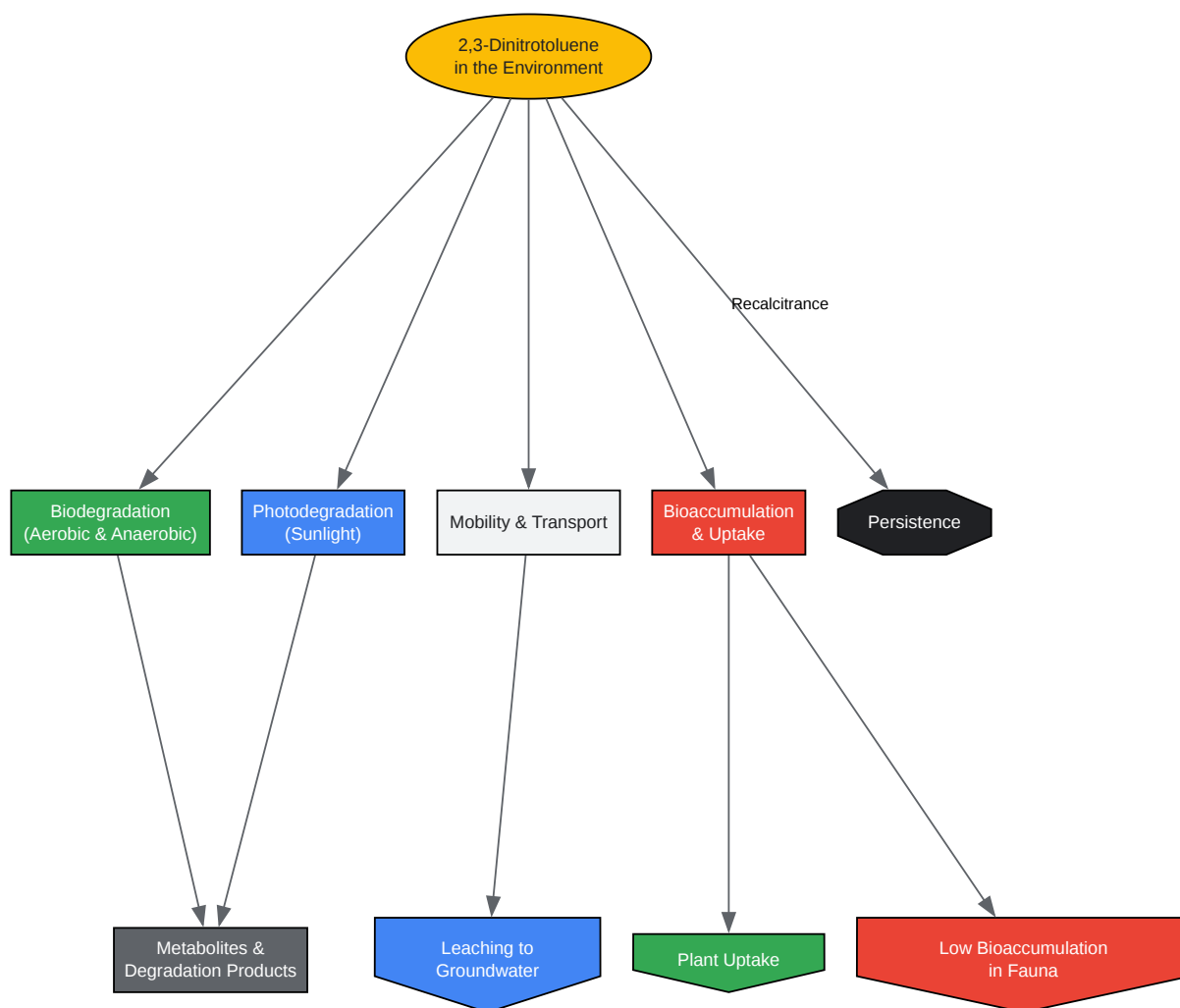
Table 2: Reported Concentrations of Dinitrotoluene Isomers in Environmental Media

Isomer	Matrix	Concentration Range	Location Type	Reference
2,3-DNT	Potable Groundwater	ND - 0.412 µg/L	Ammunition Plant	[12]
2,4-DNT	Surface Soil	<0.001 - 84 mg/kg	Military Firing Range	[5][12]
2,6-DNT	Surface Soil	<0.001 - 4.6 mg/kg	Military Firing Range	[5][12]
2,4-DNT	Wastewater	0.04 - 48.6 mg/L	TNT Manufacturing	[12]
2,6-DNT	Wastewater	0.06 - 14.9 mg/L	TNT Manufacturing	[12]
Total DNTs	Potable Groundwater	Up to 10,000 µg/L	Ammunition Plant	[12]

Note: Data specific to 2,3-DNT is scarce compared to 2,4- and 2,6-DNT.

Environmental Fate

The persistence and transformation of 2,3-DNT in the environment are dictated by a combination of physical transport and chemical and biological degradation processes. Due to its moderate water solubility and low tendency to adsorb to soil, DNT has the potential for transport in groundwater.[3][5]



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Key Environmental Fate Processes for **2,3-Dinitrotoluene**.

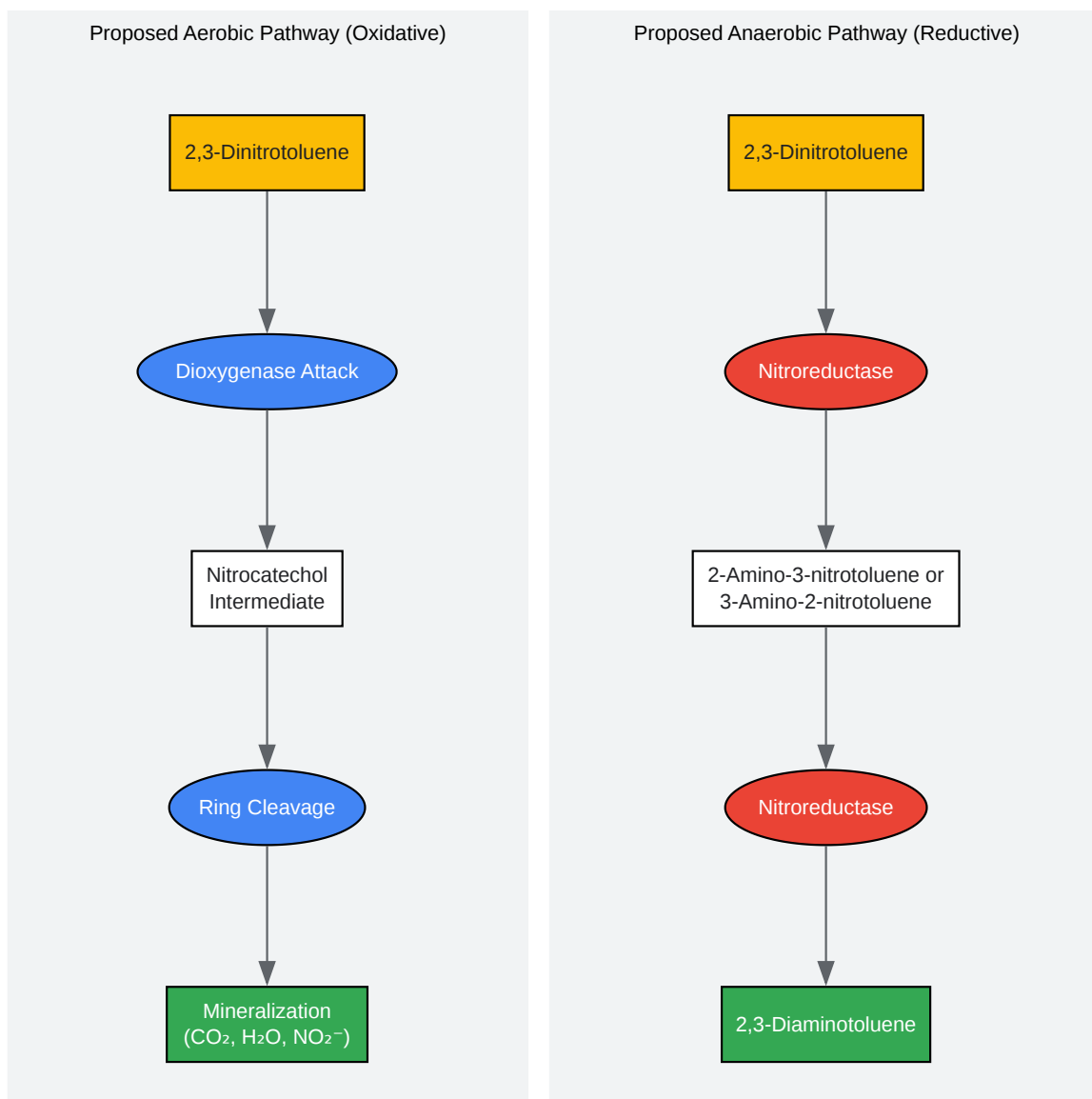
Mobility and Transport

- Soil: 2,3-DNT is expected to have low to moderate mobility in soil based on estimated Koc values.[4] DNTs generally do not bind strongly to soil, creating a potential for leaching into groundwater, a significant transport pathway.[2][5]
- Water: In aquatic systems, DNTs are expected to remain for extended periods unless degraded, due to moderate water solubility and low volatility.[3][7] Adsorption to sediment is not a primary fate process.[7]
- Air: Volatilization from soil or water surfaces is not considered an important fate process due to a low Henry's Law constant.[3][4] Atmospheric release is mainly in the form of dust or aerosols from manufacturing sites.[3]

Degradation Processes

3.2.1. Biodegradation The microbial degradation of dinitrotoluenes is a key process, occurring under both aerobic and anaerobic conditions.[6] However, the position of the nitro groups greatly affects the compound's susceptibility to microbial attack, and specific data for 2,3-DNT biodegradation is limited.[6] It is generally considered more recalcitrant than 2,4-DNT and 2,6-DNT.[1] Studies have shown that while 2,3-DNT was not mineralized in certain water samples, it could be co-metabolized in the presence of a primary substrate like yeast extract.[4]

- Aerobic Degradation: For isomers like 2,4-DNT and 2,6-DNT, aerobic pathways are initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the release of a nitrite group and subsequent ring cleavage.[13][14] A similar oxidative pathway may be possible for 2,3-DNT but has not been extensively documented.
- Anaerobic Degradation: Under anaerobic conditions, the primary transformation pathway involves the sequential reduction of the nitro groups to form nitroso, hydroxylamino, and ultimately amino groups.[5] This reductive pathway is a common fate for nitroaromatic compounds in anoxic environments.



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Proposed Biodegradation Pathways for 2,3-DNT.

3.2.2. Photodegradation Photolysis is a significant abiotic degradation pathway for DNTs.[5]

- **In Water:** In surface waters exposed to sunlight, DNTs can undergo direct photolysis. The estimated half-life for DNT isomers under summer conditions is approximately 32 hours.[\[4\]](#)
- **In Air:** In the atmosphere, vapor-phase 2,3-DNT is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 84 days.[\[4\]](#)
- **On Soil:** Photodegradation is also expected to occur on soil surfaces that are exposed to sunlight.[\[4\]](#)

Bioaccumulation

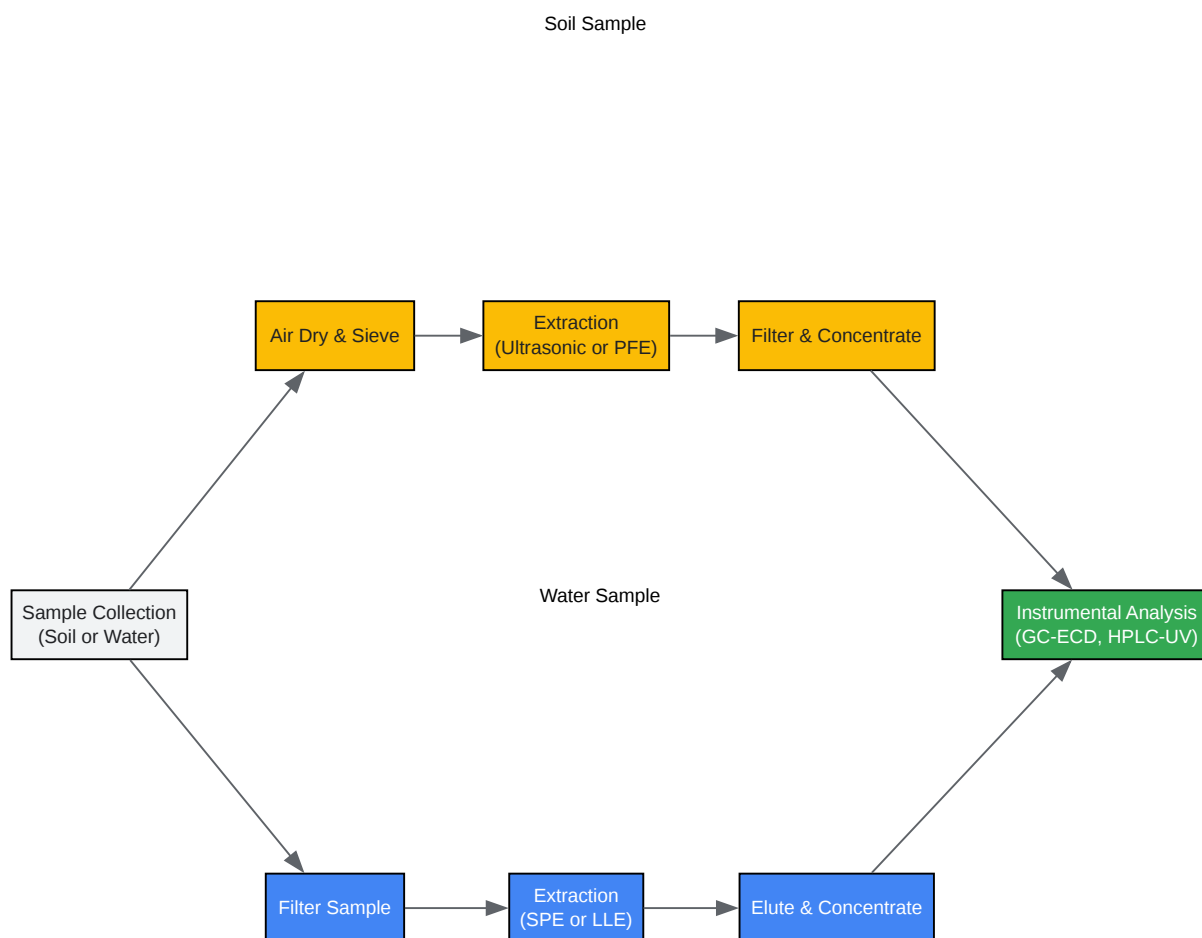
DNT isomers, including 2,3-DNT, have low octanol-water partition coefficients (log K_{ow}), suggesting they have a low potential for bioaccumulation in fish and other aquatic organisms. [\[5\]](#) Measured bioconcentration factors confirm that DNTs are not expected to biomagnify in the food chain.[\[5\]](#) However, due to their moderate water solubility, DNTs can be taken up from the soil by plants.[\[3\]](#)[\[5\]](#)

Experimental Protocols

Accurate monitoring and assessment of 2,3-DNT require robust analytical methods. The following sections detail common protocols for sample preparation and analysis.

Sample Preparation for 2,3-DNT Analysis

The complexity of environmental matrices like soil and water necessitates effective sample preparation to extract and concentrate 2,3-DNT before instrumental analysis (e.g., by GC or HPLC).[\[10\]](#)



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General Experimental Workflow for 2,3-DNT Analysis.

Protocol 1: Ultrasonic Extraction of 2,3-DNT from Soil (Based on EPA Method 8330B)[[10](#)]

- **Sample Preparation:** Air-dry the soil sample and sieve it through a 10-mesh screen to ensure homogeneity.
- **Weighing:** Accurately weigh approximately 2.0 g of the prepared soil into a centrifuge tube.
- **Solvent Addition:** Add 10 mL of HPLC-grade acetonitrile to the tube.
- **Sonication:** Place the tube in an ultrasonic bath or use a probe sonicator to extract the sample for 18 hours. The temperature of the bath should be maintained below ambient temperature.
- **Centrifugation:** After sonication, centrifuge the sample at a low speed for 10 minutes to pellet the soil particles.
- **Filtration:** Carefully decant the supernatant and filter it through a 0.45 μm syringe filter to remove any remaining particulates.
- **Analysis:** The extract is now ready for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol 2: Solid-Phase Extraction (SPE) of 2,3-DNT from Water (Based on EPA Method 8330B)[10]

- **Cartridge Conditioning:** Condition a solid-phase extraction cartridge (e.g., C18) by passing methanol followed by reagent water through it.
- **Sample Loading:** Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a controlled flow rate (approx. 10 mL/min).
- **Rinsing:** Wash the cartridge with 10 mL of reagent water to remove polar interferences.
- **Drying:** Dry the cartridge by drawing air or nitrogen gas through it for 10-20 minutes.
- **Elution:** Elute the trapped 2,3-DNT from the cartridge using a small volume of an appropriate solvent, such as acetonitrile (e.g., 2 x 5 mL).
- **Concentration:** Concentrate the collected eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.

- Analysis: The concentrated sample is ready for chromatographic analysis.

Biodegradation Assay Protocol

Protocol 3: Anaerobic Biodegradation Assay^[6]

- Culture Preparation: Prepare an anaerobic microbial culture using inoculum from a relevant source (e.g., activated sludge, contaminated site sediment) in a suitable anaerobic medium.
- Electron Donor: Amend the medium with a suitable electron donor, such as ethanol or pyruvate, to facilitate reductive transformation.
- Degradation Assay:
 - Add the target compound (2,3-DNT) to the anaerobic culture at a known concentration.
 - Incubate the culture under strict anaerobic conditions (e.g., in an anaerobic chamber or sealed vials with an N₂/CO₂ headspace) at an appropriate temperature (e.g., 30 °C).
 - Include sterile controls to account for any abiotic loss.
- Sampling: Periodically withdraw samples using a gas-tight syringe.
- Analysis: Quench any microbial activity in the sample (e.g., by adding a solvent like acetonitrile) and analyze for the disappearance of the parent compound and the appearance of transformation products (e.g., aminonitrotoluenes) using HPLC or GC/MS.

Conclusion

2,3-Dinitrotoluene is a synthetic compound introduced into the environment as a byproduct of industrial chemical manufacturing. It is not naturally occurring. While present in smaller quantities than its 2,4- and 2,6-isomers, its persistence and potential for groundwater contamination warrant careful study. Its environmental fate is a complex interplay of transport via leaching and degradation through photolysis and microbial action. Significant knowledge gaps remain, particularly concerning the specific microbial pathways and enzymes involved in its biodegradation. The protocols and data summarized in this guide provide a framework for researchers to further investigate the environmental behavior of 2,3-DNT, aiding in the development of effective risk assessment and remediation strategies for contaminated sites.

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